Hydroxy(methylamino)acetic acid

Description

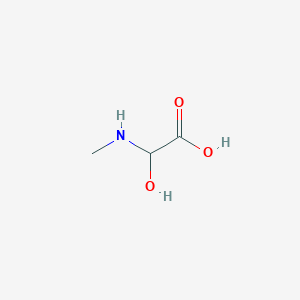

2-Hydroxy-2-(methylamino)acetic acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of glycine, where one hydrogen atom of the amino group is replaced by a methyl group, and the carboxyl group is hydroxylated

Properties

IUPAC Name |

2-hydroxy-2-(methylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-4-2(5)3(6)7/h2,4-5H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEVCHNDUJQYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576737 | |

| Record name | Hydroxy(methylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141555-52-4 | |

| Record name | Hydroxy(methylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-Hydroxy-2-(methylamino)acetic acid involves the condensation reaction between glyoxylic acid and methylamine . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. The reaction can be represented as follows:

Glyoxylic acid+Methylamine→2-Hydroxy-2-(methylamino)acetic acid

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-2-(methylamino)acetic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(methylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Hydroxy-2-(methylamino)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research explores its potential therapeutic applications, including its use as a drug intermediate or in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(methylamino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its activity and function.

Comparison with Similar Compounds

Similar Compounds

Glycine: The simplest amino acid, lacking the methyl and hydroxyl groups present in 2-Hydroxy-2-(methylamino)acetic acid.

Alanine: Similar to glycine but with a methyl group attached to the alpha carbon.

Serine: Contains a hydroxyl group but lacks the methylamino group.

Uniqueness

2-Hydroxy-2-(methylamino)acetic acid is unique due to the presence of both a hydroxyl group and a methylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

Hydroxy(methylamino)acetic acid, also known as hydroxylated amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by its hydroxyl and amino functional groups, which contribute to its biochemical reactivity. The presence of these functional groups allows for interactions with various biological targets, making it a compound of interest in pharmacological studies.

2.1 Overview of Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of its efficacy:

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 5.64 to 77.38 |

| Pseudomonas aeruginosa | 13.40 to 137.43 |

These results suggest that this compound has potent activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the antimicrobial activity of this compound are multifaceted:

- Protein Synthesis Inhibition : The compound appears to interfere with protein synthesis in bacteria, which is crucial for their growth and replication.

- Nucleic Acid Interaction : It may also interact with bacterial nucleic acids, disrupting their function and leading to cell death.

- Membrane Disruption : this compound can compromise the integrity of microbial membranes, contributing to its bactericidal effects.

4.1 Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various hydroxylated amino acids, this compound demonstrated superior activity against E. coli and Candida albicans. The study utilized a series of assays to determine MIC values and observed significant zones of inhibition in agar diffusion tests .

4.2 In Vivo Studies

Further investigations into the in vivo effects have shown that this compound can reduce bacterial load in infected animal models significantly. For instance, mice treated with the compound exhibited lower parasite burdens compared to control groups, indicating potential therapeutic benefits in treating infections .

5. Safety and Toxicology

While the biological activity is promising, safety assessments are critical for any potential therapeutic use:

- Cytotoxicity Studies : Initial cytotoxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations.

- Long-term Effects : Ongoing research is necessary to evaluate any long-term effects or toxicity associated with chronic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.